3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N3OS/c16-7-3-1-6(2-4-7)8-5-9(15(17,18)19)22-14-10(8)11(20)12(24-14)13(21)23/h1-5H,20H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKACFQQIHCHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thienopyridine core through a cyclization reaction. This is followed by the introduction of the amino group, the fluorophenyl group, and the trifluoromethyl group through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with potentially different properties.
Scientific Research Applications
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme interactions and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring significantly alter physicochemical properties and synthetic accessibility:
*Yield inferred from analogous derivatives in .
Key Trends:
- Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) improve metabolic stability but may reduce solubility.
- Bulky substituents (e.g., I) increase melting points, suggesting higher crystallinity .
- Multi-substituted derivatives (e.g., bromo + cyano) require optimized synthetic conditions to maintain yields >85% .
Variations at the 6-Position (Trifluoromethyl Group)
The 6-position influences steric and electronic properties:
Key Trends:
- CF₃ provides optimal drug-like properties, supported by its prevalence in FDA-approved drugs.
- Thiophene at the 6-position may improve binding in aromatic-rich environments (e.g., enzyme active sites) .
Biological Activity
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-b]pyridine core, which is modified with various substituents that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H12F4N2OS
- Molecular Weight : 416.39 g/mol
- CAS Number : 444925-23-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:
- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Modulation of receptor activity that affects signaling pathways related to cell growth and survival.
The compound's unique structural features, particularly the presence of fluorinated groups, enhance its lipophilicity and metabolic stability, making it a promising candidate for further drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound was shown to arrest the cell cycle in the G2/M phase, leading to apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.76 |
| A549 | 5.33 |
| MCF-7 | 3.67 |
| PC-3 | 0.33 |
This data suggests that the compound has potent cytotoxic effects across multiple cancer types.
Antimicrobial Activity
Additionally, studies have explored the antimicrobial properties of this compound. Preliminary tests demonstrated effectiveness against several bacterial strains, although further research is needed to establish definitive antibacterial mechanisms.
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The study emphasized the need for optimizing dosage and delivery methods for enhanced efficacy.
- Docking Simulations : Molecular docking studies have provided insights into the binding affinity of this compound with various protein targets involved in cancer progression. These simulations suggest that the compound can effectively bind to the active sites of proteins implicated in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
